molecular formula C10H18O2 B13341460 1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde

1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde

Cat. No.: B13341460
M. Wt: 170.25 g/mol
InChI Key: QTTGHIHJCSMRRU-UHFFFAOYSA-N
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Description

1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclopentane ring substituted with a hydroxypropan-2-yl group and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methylcyclopentanone with isopropanol in the presence of a suitable catalyst to form the hydroxypropan-2-yl group. This intermediate is then subjected to oxidation to introduce the carbaldehyde group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbaldehyde group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-(1-Oxopropan-2-yl)-3-methylcyclopentane.

    Reduction: Formation of 1-(1-Hydroxypropan-2-yl)-3-methylcyclopentanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy and carbaldehyde groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 1-Hydroxypropan-2-yl 2-isopropyl-5-methylcyclohexyl carbonate
  • 5-(1-Hydroxypropan-2-yl)isolongifol-5-ene

Comparison: 1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde is unique due to its specific substitution pattern on the cyclopentane ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1-(1-hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C10H18O2/c1-8-3-4-10(5-8,7-12)9(2)6-11/h7-9,11H,3-6H2,1-2H3

InChI Key

QTTGHIHJCSMRRU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(C=O)C(C)CO

Origin of Product

United States

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